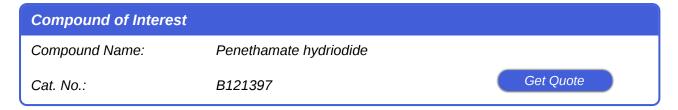


# Penethamate Hydriodide: A Technical Guide to its Molecular Structure, Properties, and Therapeutic Action

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For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Penethamate hydriodide, a prodrug of benzylpenicillin, holds a significant position in veterinary medicine, primarily in the management of bovine mastitis. Its unique chemical structure facilitates enhanced penetration into target tissues, delivering the active benzylpenicillin moiety to the site of infection. This technical guide provides an in-depth exploration of the molecular structure, physicochemical properties, and pharmacological characteristics of penethamate hydriodide. Detailed experimental protocols for key analytical and efficacy studies are presented, alongside visualizations of its metabolic pathway and experimental workflows, to support further research and development in this area.

## **Molecular Structure and Identification**

**Penethamate hydriodide** is the diethylaminoethyl ester of benzylpenicillin, formulated as a hydriodide salt.[1] This esterification enhances its lipophilicity, a key factor in its pharmacokinetic profile.

Table 1: Chemical and Physical Properties of **Penethamate Hydriodide** 



Property	Value	Reference(s)	
IUPAC Name	2-(diethylamino)ethyl (2S,5R,6R)-3,3-dimethyl-7- oxo-6-[(2- phenylacetyl)amino]-4-thia-1- azabicyclo[3.2.0]heptane-2- carboxylate;hydroiodide	[2]	
CAS Number	808-71-9	[3]	
Molecular Formula	C22H32IN3O4S	[2]	
Molecular Weight	561.48 g/mol	[3][4]	
Melting Point	178-179 °C	[3]	
рКа	8.4	[5][6][7]	
Solubility	Slightly soluble in water (0.96% at 20°C). Soluble in various organic solvents.	[3][8]	
Appearance	Crystals	[3]	

# **Physicochemical Properties and Stability**

**Penethamate hydriodide**'s utility is intrinsically linked to its physicochemical characteristics, which govern its formulation, stability, and bioavailability.

# Solubility and Stability

A critical aspect of **penethamate hydriodide** is its stability in aqueous solutions. The ester linkage is susceptible to hydrolysis, releasing the active benzylpenicillin and diethylaminoethanol.[2][3] The rate of this hydrolysis is influenced by pH and temperature.[3] In aqueous solution at a physiological pH of 7.2, 8.2% of the drug exists as the uncharged molecule, while 91.8% is in the ionized form.[5][7] The half-life of penethamate in an aqueous solution at 37°C and pH 7.3 is approximately 23 minutes.[1]

Table 2: Quantitative Pharmacokinetic and Stability Data

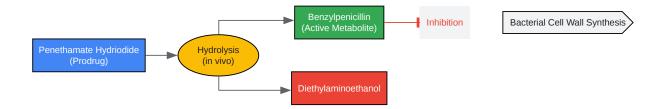


Parameter	Value	Condition	Reference(s)
Half-life (in aqueous solution)	23 minutes	37°C, pH 7.3	[1]
Half-life (in tissue homogenate)	~2 hours (50% hydrolysis)	32°C	[1]
Cmax (in milk)	682 ng/mL	After intramuscular injection	[9]
AUClast (in milk)	7770 h*ng/mL	After intramuscular injection	[9]
Elimination half-life (in milk)	6.84 hours	After intramuscular injection	[9]

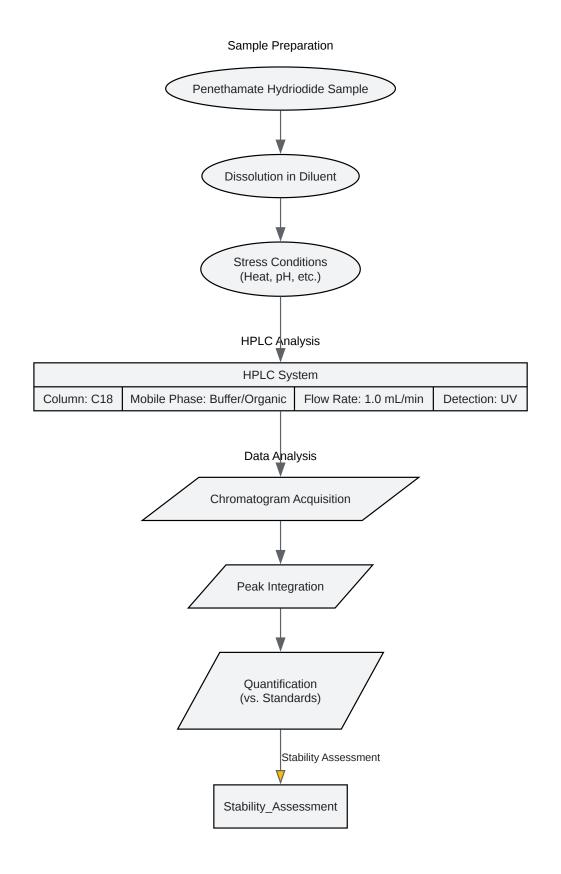
# Pharmacological Properties Mechanism of Action

**Penethamate hydriodide** itself is biologically inactive.[10] Following intramuscular administration, it is absorbed and subsequently hydrolyzed to benzylpenicillin (penicillin G), its active metabolite, and diethylaminoethanol.[1][10] Benzylpenicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][11]

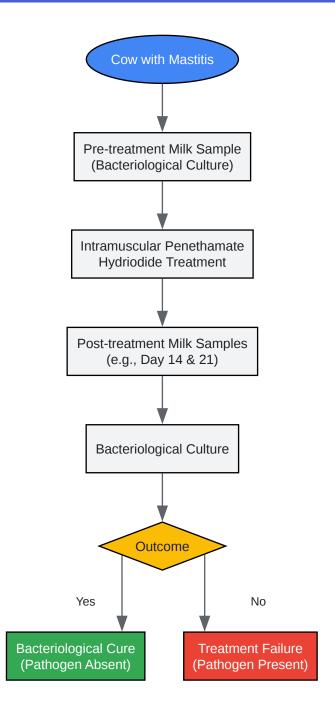












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# Foundational & Exploratory





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- To cite this document: BenchChem. [Penethamate Hydriodide: A Technical Guide to its Molecular Structure, Properties, and Therapeutic Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b121397#penethamate-hydriodide-molecular-structure-and-properties]

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